REACTION_CXSMILES
|
N1(O[C:11](=[O:19])[C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=2)C2C=CC=CC=2N=N1.[NH2:20][C:21]1[CH:26]=[CH:25][O:24][CH2:23][CH:22]=1.C(N(CC)CC)C>CN(C)C=O>[NH2:18][C:15]1[CH:14]=[CH:13][C:12]([C:11]([NH:20][CH:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)=[O:19])=[CH:17][CH:16]=1
|
Name
|
4-amino-benzoic acid benzotriazol-1-yl ester
|
Quantity
|
1.1441 g
|
Type
|
reactant
|
Smiles
|
N1(N=NC2=C1C=CC=C2)OC(C2=CC=C(C=C2)N)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.6575 g
|
Type
|
reactant
|
Smiles
|
NC1=CCOC=C1
|
Name
|
|
Quantity
|
0.4554 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture stirred at room temperature for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed under reduced pressure
|
Type
|
WASH
|
Details
|
the organic layer washed once with 100 mL of 0.5 M sodium carbonate, twice with 75 mL water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
75 mL brine, dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=O)NC2CCOCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5378 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |